molecular formula C19H24F3NO4 B13340847 Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate

Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate

Cat. No.: B13340847
M. Wt: 387.4 g/mol
InChI Key: JWZRONRNXVQNEZ-KGLIPLIRSA-N
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Description

Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is a synthetic organic compound that belongs to the class of pyrrolidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate typically involves multi-step organic reactions. The starting materials often include tert-butyl and ethyl esters, which undergo a series of reactions such as alkylation, cyclization, and esterification. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to optimize yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification techniques such as crystallization, distillation, and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent physiological responses.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrrolidine derivatives with varying substituents. Examples include:

  • 1-(tert-butyl) 3-ethyl 4-phenylpyrrolidine-1,3-dicarboxylate
  • 1-(tert-butyl) 3-ethyl 4-(trifluoromethyl)pyrrolidine-1,3-dicarboxylate

Uniqueness

Rel-1-(tert-butyl) 3-ethyl (3R,4S)-4-(2-(trifluoromethyl)phenyl)pyrrolidine-1,3-dicarboxylate is unique due to its specific stereochemistry and the presence of the trifluoromethyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C19H24F3NO4

Molecular Weight

387.4 g/mol

IUPAC Name

1-O-tert-butyl 3-O-ethyl (3R,4S)-4-[2-(trifluoromethyl)phenyl]pyrrolidine-1,3-dicarboxylate

InChI

InChI=1S/C19H24F3NO4/c1-5-26-16(24)14-11-23(17(25)27-18(2,3)4)10-13(14)12-8-6-7-9-15(12)19(20,21)22/h6-9,13-14H,5,10-11H2,1-4H3/t13-,14+/m1/s1

InChI Key

JWZRONRNXVQNEZ-KGLIPLIRSA-N

Isomeric SMILES

CCOC(=O)[C@H]1CN(C[C@@H]1C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1CN(CC1C2=CC=CC=C2C(F)(F)F)C(=O)OC(C)(C)C

Origin of Product

United States

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